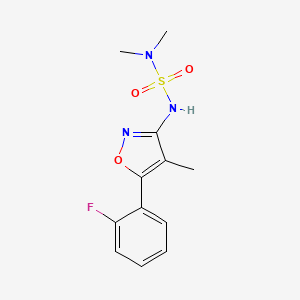![molecular formula C16H18N2O3S B6748439 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B6748439.png)
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine is a complex organic compound that features a morpholine ring, a thiazole ring, and a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine typically involves multiple steps. One common approach begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the thiazole and morpholine rings. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under specific conditions.
Reduction: The thiazole ring can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can lead to the formation of quinone derivatives, while reduction of the thiazole ring can yield thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease
Industry: It may be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Used in the synthesis of adrenergic antagonists.
6-Acetyl-1,4-benzodioxane: Evaluated for its potential as a therapeutic agent.
Uniqueness
What sets 4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-14-15(21-8-7-20-14)9-12(1)13-11-22-16(17-13)10-18-3-5-19-6-4-18/h1-2,9,11H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIPXWBVGAUMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide](/img/structure/B6748360.png)

![[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl] 3-(3,5-dimethylphenoxy)propanoate](/img/structure/B6748390.png)
![[(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-en-3-yl]-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanone](/img/structure/B6748400.png)
![1-(6-Chloro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B6748410.png)
![(2S)-4-[4-(4-methoxyphenyl)butanoyl]morpholine-2-carboxylic acid](/img/structure/B6748411.png)
![2-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-6-fluorobenzonitrile](/img/structure/B6748427.png)

![1-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-3-(3,6-dihydro-2H-pyran-5-ylmethyl)urea](/img/structure/B6748447.png)
![1-Methyl-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]-1-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B6748450.png)

![[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6748456.png)
![3-chloro-6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6748463.png)
![1-[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B6748470.png)
